Stereochemical Specificity: UZH1a vs. Enantiomer UZH1b
The biological activity of UZH1a is strictly stereochemistry-dependent. UZH1a inhibits METTL3 with an IC₅₀ of 280 nM, whereas its enantiomer UZH1b is essentially inactive, with an IC₅₀ of 28 µM [1]. This 100-fold difference in potency highlights the critical importance of the specific chiral center in the compound for target engagement [1].
| Evidence Dimension | Biochemical Potency (IC₅₀) |
|---|---|
| Target Compound Data | 280 nM |
| Comparator Or Baseline | UZH1b (enantiomer): 28 µM |
| Quantified Difference | UZH1a is 100-fold more potent than UZH1b |
| Conditions | METTL3/METTL14 complex biochemical assay |
Why This Matters
This data confirms the enantiomeric purity of UZH1a is non-negotiable for achieving METTL3 inhibition, making it essential to source the correct stereoisomer.
- [1] Moroz-Omori EV, Huang D, Bedi RK, et al. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem. 2021;16(19):3035-3043. View Source
